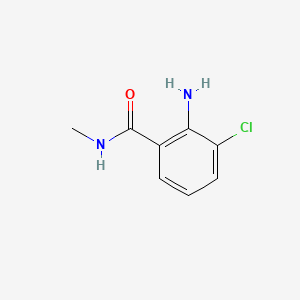

2-Amino-3-chloro-N-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

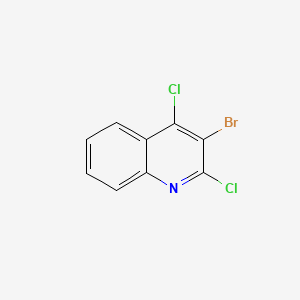

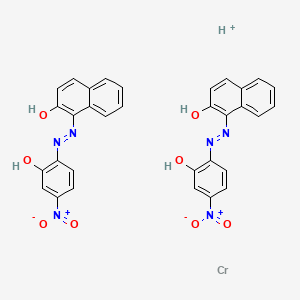

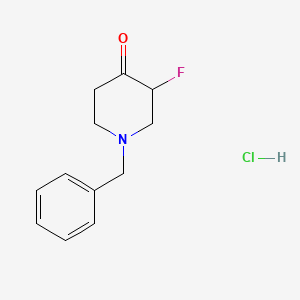

2-Amino-3-chloro-N-methylbenzamide is a chemical compound with the CAS Number: 18343-42-5 . It has a molecular weight of 184.62 . The IUPAC name for this compound is 2-amino-3-chloro-N-methylbenzamide .

Molecular Structure Analysis

The InChI code for 2-Amino-3-chloro-N-methylbenzamide is 1S/C8H9ClN2O/c1-11-8(12)5-3-2-4-6(9)7(5)10/h2-4H,10H2,1H3,(H,11,12) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Applications De Recherche Scientifique

Thermal Stability Analysis : A study by Cong and Cheng (2021) focused on the thermal stability of a related compound, 2-amino-3,5-dichloro-N-methylbenzamide. They used dynamic DSC curves to obtain data like activation energy and initial decomposition temperature, predicting thermal stability parameters such as TMRad and SADT (Cong & Cheng, 2021).

Synthesis and Characterization : Research by Zheng Jian-hong (2012) and Chen Yi-fen et al. (2010) involved the synthesis and characterization of chloranthraniliprole, a compound derived from 2-Amino-5-chloro-3-methylbenzoic acid, which is similar to 2-Amino-3-chloro-N-methylbenzamide. These studies highlight the process of synthesizing complex compounds from simpler chemical structures (Zheng, 2012), (Chen et al., 2010).

Chemical Reactions and Derivatives : A study by A. G. Balya et al. (2008) explored the reactions of N-(1-chloro-2-oxo-2-phenylethyl) carboxamides with thiosemicarbazide and its derivatives, resulting in derivatives of 5-amino-2-hydrazino-1,3-thiazole (Balya et al., 2008).

Poly(ADP-ribose) in DNA Repair : Cleaver et al. (1985) investigated the role of 3-Aminobenzamide, a compound related to 2-Amino-3-chloro-N-methylbenzamide, in DNA repair. Their findings suggested that high concentrations of 3-Aminobenzamide can have toxic side effects that complicate its use in DNA repair studies (Cleaver et al., 1985).

Gastroprokinetic Agents : Morie et al. (1995) synthesized a series of 4-amino-5-chloro-2-ethoxybenzamides with six- and seven-membered heteroalicycles to evaluate their gastroprokinetic activity. This research highlights the potential medical applications of derivatives of 2-Amino-3-chloro-N-methylbenzamide (Morie et al., 1995).

Protein Kinase Inhibitor Synthesis : Russell et al. (2015) developed a hybrid flow and microwave approach to synthesize CTx-0152960, a protein kinase inhibitor derived from 2-(2,5-dichloropyrimidine-4-ylamino)-N-methylbenzamide, demonstrating the compound's relevance in pharmacological research (Russell et al., 2015).

Antimicrobial Studies : Joshi et al. (2009) investigated the antimicrobial action of Mannich bases derived from 2-chloro 4-nitrobenzamide and 2-methylbenzamide against various bacteria. This research underscores the potential of benzamide derivatives in developing new antimicrobial agents (Joshi et al., 2009).

Safety And Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302-H315-H320-H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 , which provide guidance on how to handle the compound safely.

Propriétés

IUPAC Name |

2-amino-3-chloro-N-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-11-8(12)5-3-2-4-6(9)7(5)10/h2-4H,10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHOLSLMSOLPAQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C(=CC=C1)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30736709 |

Source

|

| Record name | 2-Amino-3-chloro-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30736709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-chloro-N-methylbenzamide | |

CAS RN |

18343-42-5 |

Source

|

| Record name | 2-Amino-3-chloro-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30736709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methoxy-7-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B599328.png)

![2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrobromide](/img/structure/B599331.png)